![molecular formula C10H11BrN4O2S2 B3035812 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-55-9](/img/structure/B3035812.png)
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Overview
Description
This compound is a derivative of the 1,2,4-triazole class of compounds . Triazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have been synthesized and screened for their preliminary in vitro antibacterial activity .Molecular Structure Analysis
The compound likely contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons .Scientific Research Applications
Anti-Inflammatory and Analgesic Activity
While specific studies on this compound are limited, its structural features suggest potential anti-inflammatory and analgesic properties. Researchers could explore its effects in preclinical models to validate these hypotheses .
Anti-HIV-1 Activity
Although not directly studied for anti-HIV-1 activity, similar compounds with triazole moieties have shown promise. Researchers interested in antiviral drug development may consider exploring this compound’s potential in inhibiting HIV-1 replication .
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the diverse biological activities of triazole derivatives, this compound could potentially be developed into a useful therapeutic agent .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,5-disubstituted-4h-1,2,4-triazole-3-thiols, have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities. These activities suggest that the compound may interact with various enzymes and proteins involved in these biological processes.
Mode of Action
It’s known that the compound has been successfully synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target molecules.
Biochemical Pathways
Given the compound’s potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that it may affect pathways related to these biological processes. For instance, it might inhibit the synthesis of essential components of microbial cells or modulate inflammatory signaling pathways.
Result of Action
Given its potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that the compound may lead to the death of microbial cells, reduction of inflammation, or inhibition of fungal growth.
properties
IUPAC Name |
4-bromo-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVXHQCXBVZRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123242 | |
Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
CAS RN |
338421-55-9 | |
Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338421-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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